molecular formula C8H12N4O B13632495 2-(3-Amino-1-azetidinyl)-6-methyl-4(3H)-pyrimidinone

2-(3-Amino-1-azetidinyl)-6-methyl-4(3H)-pyrimidinone

Cat. No.: B13632495
M. Wt: 180.21 g/mol
InChI Key: JFFIETWCJALSJU-UHFFFAOYSA-N
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Description

2-(3-aminoazetidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains both azetidine and pyrimidine rings. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminoazetidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the formation of the azetidine ring followed by the construction of the pyrimidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminoazetidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Substituted azetidine and pyrimidine derivatives.

Scientific Research Applications

2-(3-aminoazetidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-aminoazetidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-aminoazetidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to the combination of azetidine and pyrimidine rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

2-(3-aminoazetidin-1-yl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N4O/c1-5-2-7(13)11-8(10-5)12-3-6(9)4-12/h2,6H,3-4,9H2,1H3,(H,10,11,13)

InChI Key

JFFIETWCJALSJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CC(C2)N

Origin of Product

United States

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